
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde
Übersicht
Beschreibung
Adamantyl and its derivatives are known for their unique structural, biological, and stimulus-responsive properties . They are frequently used in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
Adamantyl-substituted hydroxybutyric acids have been prepared using selective reduction of corresponding beta-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Adamantane molecules can be described as the fusion of three cyclohexane rings .
Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid and the most stable isomer of C10H16 . The molecule is both rigid and virtually stress-free .
Wissenschaftliche Forschungsanwendungen
Solid Phase Organic Synthesis
Secondary amide-based linkers, utilizing electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated for their use in solid phase organic synthesis. These compounds are attached to ArgoGel resins and undergo reductive amination with primary amines, leading to the synthesis of benzylic secondary amines. Subsequent conversions to ureas, sulfonamides, aryl amides, and alkyl amides through derivatization with appropriate electrophiles demonstrate their utility in synthesizing a wide range of compounds. The secondary amide derivative is then cleaved from the support, yielding products in high purity (Swayze, 1997).
Synthetic Approaches to Spiro[1,2-dioxetane-3,2′-adamantane]
The preparation of 4-(3-tert-butyldimethylsilyloxyphenyl)-4-methoxyspiro[1,2-dioxetane-3,2'-adamantane] illustrates the utility of 3-hydroxybenzaldehyde in complex synthetic pathways. Two different approaches, namely Homer-Wadsworth-Emmons and McMurry coupling reactions, yield the precursor olefin with a significant overall yield. This showcases the compound's role in synthesizing chemiluminescent materials, highlighting its importance in developing new materials and probes for scientific research (Bastos et al., 2006).
Magnetic Properties in Manganese(III) Clusters
Research on a polydentate hydroxy-rich Schiff base ligand derived from 3,5-dibromo-2-hydroxybenzaldehyde and its reaction with manganese to form a novel hexanuclear complex underscores the relevance of hydroxybenzaldehydes in inorganic chemistry. This complex exhibits unprecedented structural types in manganese chemistry and provides insights into the magnetic properties of such compounds. The study suggests potential applications in magnetic materials and coordination chemistry (Yang & Li, 2011).
Conductive Polyazomethines from Bis-aldehyde Monomers
The synthesis of bis-aldehyde monomers like 4-(4′-formyl-phenoxy)benzaldehyde demonstrates the role of hydroxybenzaldehyde derivatives in the development of electrically conductive materials. These monomers are polymerized to yield poly(azomethine)s, which are investigated for their physicochemical properties and electrical conductivity. This research opens avenues for using such compounds in the creation of new conductive polymers and materials science applications (Hafeez et al., 2019).
Safety and Hazards
Zukünftige Richtungen
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-21-16-6-14(10-19)5-15(17(16)20)18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,10-13,20H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXWTRQBWNOFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



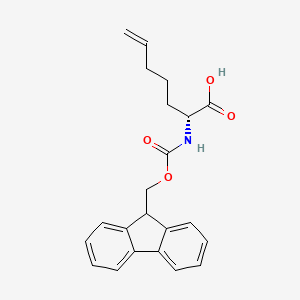
![Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1532695.png)
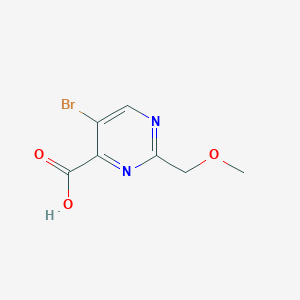
![4-Boc-4,7-diazaspiro[2.5]octane](/img/structure/B1532698.png)

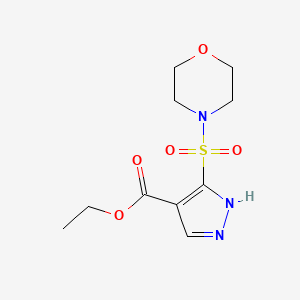
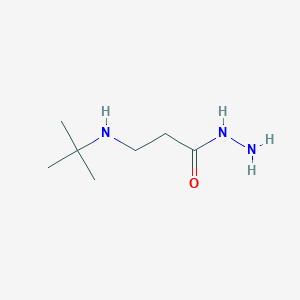
![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)

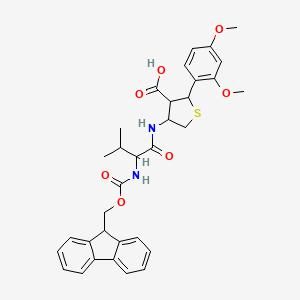
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)
![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)
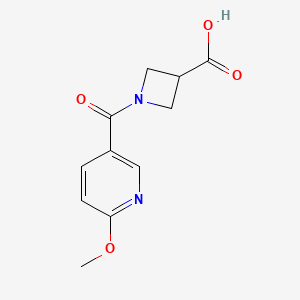
![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)